1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea
Description
1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea is a complex organic compound that features a tetrazole ring, a urea moiety, and a substituted phenyl group
Properties
IUPAC Name |
1-[(2-tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-12(2)23(6)14-9-7-8-13(10-14)19-16(25)18-11-15-20-22-24(21-15)17(3,4)5/h7-10,12H,11H2,1-6H3,(H2,18,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBORQSKFEUXJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC(=C1)NC(=O)NCC2=NN(N=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Alkylation: The tetrazole is then alkylated using a suitable alkyl halide to introduce the tert-butyl group.
Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine. In this case, the isocyanate would be reacted with 3-[methyl(propan-2-yl)amino]phenylamine.
Coupling: Finally, the tetrazole and urea fragments are coupled together under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of nitro or carbonyl derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives, carbonyl compounds.
Reduction: Amines, alcohols.
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives.
Scientific Research Applications
1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(ethyl)amino]phenyl]urea
- 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(methyl)amino]phenyl]urea
Uniqueness
1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea is unique due to the presence of the tert-butyl group on the tetrazole ring, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
